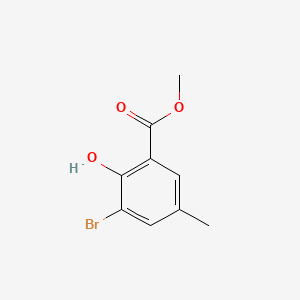

Methyl 3-bromo-2-hydroxy-5-methylbenzoate

説明

Contextualization within Halogenated Hydroxybenzoate Ester Chemistry

Halogenated hydroxybenzoate esters are a significant class of compounds in organic chemistry. A well-known group within the broader family of hydroxybenzoate esters are parabens (esters of p-hydroxybenzoic acid), which are widely used as preservatives in the food, cosmetic, and pharmaceutical industries due to their antimicrobial properties. nih.govresearchgate.netnih.gov The introduction of a halogen atom, such as bromine, into the structure of a hydroxybenzoate ester can significantly alter its chemical reactivity and physical properties. This modification can enhance its utility as a synthetic intermediate, for example, by providing a site for cross-coupling reactions, or by influencing the electronic environment of the aromatic ring.

The synthesis of such compounds often involves the esterification of the corresponding carboxylic acid. cabidigitallibrary.org For instance, the synthesis of methyl p-hydroxybenzoate can be achieved by reacting p-hydroxybenzoic acid with methanol (B129727) in the presence of a catalyst. cabidigitallibrary.orggoogle.com A general route to Methyl 3-bromo-2-hydroxy-5-methylbenzoate involves the bromination of methyl 2-hydroxy-5-methylbenzoate. chemicalbook.com

Table 1: Synthesis of this compound

| Reactants | Reagents | Conditions | Outcome |

|---|

This table summarizes a reported synthesis method for the target compound. chemicalbook.com

Structural Significance of Bromo, Hydroxyl, and Methyl Substituents for Chemical Transformations

The chemical behavior of this compound is dictated by the interplay of its various substituents attached to the benzene (B151609) ring. Each group exerts electronic and steric effects that influence the molecule's reactivity.

Bromo Group: The bromine atom is an electron-withdrawing group through its inductive effect, which deactivates the aromatic ring towards electrophilic substitution. However, it is also an ortho-, para-director due to resonance effects. The presence of bromine provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, which are powerful methods for forming carbon-carbon bonds.

Hydroxyl Group: The hydroxyl group is a strong activating group and an ortho-, para-director for electrophilic aromatic substitution. Its presence increases the electron density of the ring, making it more susceptible to electrophilic attack. The hydroxyl group can also act as a nucleophile or be deprotonated to form a phenoxide, which is an even stronger activating group.

Methyl Group: The methyl group is an electron-donating group through hyperconjugation and inductive effects. It is an activating group and an ortho-, para-director, further enhancing the reactivity of the aromatic ring towards electrophiles.

Methyl Ester Group: The methyl ester group is an electron-withdrawing and deactivating group. It directs incoming electrophiles to the meta position.

The combined influence of these groups makes the prediction of reactivity complex. The hydroxyl and methyl groups activate the ring, while the bromo and ester groups deactivate it. The directing effects of the substituents must also be considered to determine the regioselectivity of reactions. For instance, in electrophilic aromatic substitution, the positions ortho and para to the strongly activating hydroxyl group are favored.

Table 2: Influence of Substituents on the Aromatic Ring

| Substituent | Electronic Effect | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -Br | Inductively withdrawing, weakly resonance donating | Deactivating | Ortho, Para |

| -OH | Inductively withdrawing, strongly resonance donating | Activating | Ortho, Para |

| -CH₃ | Inductively donating, hyperconjugation | Activating | Ortho, Para |

This table provides a general overview of the electronic and directing effects of the substituents on the benzene ring. libretexts.orglibretexts.orgpharmaguideline.com

Overview of Research Trajectories Involving Substituted Benzoate (B1203000) Esters

Substituted benzoate esters are key intermediates in a wide range of research areas. Their utility stems from the fact that the ester group can be easily hydrolyzed to the corresponding carboxylic acid or converted to other functional groups. wikipedia.org The substituents on the aromatic ring can be tailored to achieve desired properties and reactivity.

In materials science, substituted benzoate esters have been investigated for the synthesis of liquid crystals. researchgate.net The rigid core of the benzoate unit, combined with appropriate substituents, can lead to the formation of mesophases. Furthermore, functionalized benzoate esters have found applications in photochemistry, for instance, as photosensitizers in light-powered chemical reactions. uni-regensburg.deacs.org

In medicinal chemistry and drug discovery, the benzoate scaffold is present in numerous biologically active molecules. Substituted benzoates are used as building blocks for the synthesis of more complex pharmaceutical compounds. The specific substitution pattern on the aromatic ring is crucial for tuning the biological activity of the target molecules.

Structure

3D Structure

特性

IUPAC Name |

methyl 3-bromo-2-hydroxy-5-methylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrO3/c1-5-3-6(9(12)13-2)8(11)7(10)4-5/h3-4,11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABFJFGPUBLCJSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)Br)O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Methyl 3 Bromo 2 Hydroxy 5 Methylbenzoate

Regioselective Bromination Approaches for Methyl 2-hydroxy-5-methylbenzoate

The direct bromination of Methyl 2-hydroxy-5-methylbenzoate is a primary route for the synthesis of the target compound. The hydroxyl and methyl groups on the benzene (B151609) ring are both activating and ortho-, para-directing. However, the hydroxyl group is a much stronger activating group than the methyl group. The position para to the strongly activating hydroxyl group is already occupied by the methyl group. Therefore, electrophilic substitution is anticipated to occur at one of the positions ortho to the hydroxyl group (C-3 or C-6). The challenge lies in selectively brominating the C-3 position over the sterically less hindered C-6 position and avoiding di-bromination.

Electrophilic Bromination Utilizing Specific Reagents and Catalysts

The selection of the brominating agent and catalyst is critical in controlling the regioselectivity of the bromination of activated phenols.

Molecular Bromine: A common method for the synthesis of Methyl 3-bromo-2-hydroxy-5-methylbenzoate involves the use of molecular bromine (Br₂) in a suitable solvent system. One reported procedure utilizes a mixture of methyl 2-hydroxy-5-methylbenzoate and sodium acetate (B1210297) in acetic acid at room temperature. In this reaction, bromine is added to the stirred mixture, leading to the formation of the desired product. The sodium acetate acts as a base to neutralize the hydrogen bromide (HBr) byproduct, which can otherwise lead to side reactions.

N-Bromosuccinimide (NBS): N-Bromosuccinimide (NBS) is a versatile and selective brominating agent often used for electron-rich aromatic compounds like phenols. rsc.orgchemicalbook.com Its use can offer milder reaction conditions compared to molecular bromine. nih.gov For the bromination of phenols, the choice of solvent is crucial for directing the substitution. For instance, using dimethylformamide (DMF) as the solvent with NBS often leads to high para-selectivity. rsc.org However, in the case of Methyl 2-hydroxy-5-methylbenzoate where the para position is blocked, NBS can be employed to target the ortho positions. The selectivity between the C-3 and C-6 positions can be influenced by catalysts.

Catalytic Control: Lewis acids can be employed to enhance regioselectivity. For example, titanium(IV) chloride (TiCl₄) has been shown to direct bromination with molecular bromine specifically to the position ortho to a hydroxyl group in 2-carbonyl-substituted phenols. nih.gov This is attributed to the formation of a six-membered ring titanium complex involving the hydroxyl group and the carbonyl oxygen of the ester. This chelation effectively blocks the C-6 position and directs the incoming electrophile to the C-3 position.

A summary of common electrophilic bromination conditions is presented in the table below.

| Reagent/Catalyst | Solvent | Key Features |

| Br₂ / NaOAc | Acetic Acid | Standard method, base scavenges HBr byproduct. |

| NBS | DMF | Generally para-selective, but applicable for ortho-bromination when the para position is blocked. rsc.org |

| Br₂ / TiCl₄ | Dichloromethane | Lewis acid catalysis promotes high ortho-selectivity via chelation. nih.gov |

Directed Ortho Metalation (DoM) Strategies for Bromination

Directed ortho metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. chemicalbook.comnih.gov This strategy relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium base (typically n-butyllithium or sec-butyllithium), directing deprotonation to the adjacent ortho position. chemicalbook.com The resulting aryllithium intermediate can then be trapped with an electrophile, such as a bromine source.

In the context of Methyl 2-hydroxy-5-methylbenzoate, both the hydroxyl group and the methyl ester can potentially act as DMGs. The hydroxyl group, after deprotonation to an alkoxide, is a powerful DMG. The ester group can also direct metalation, though it is generally considered a weaker DMG than the alkoxide. The combined directing effect would strongly favor lithiation at the C-3 position.

The general steps for a DoM approach would be:

Protection of the acidic phenolic proton, often in situ, by the organolithium base or a silylating agent.

Addition of a strong lithium amide base, such as lithium tetramethylpiperidide (LiTMP), or an excess of an alkyllithium at low temperatures (e.g., -78 °C) to effect deprotonation at the C-3 position.

Quenching the resulting aryllithium species with a suitable electrophilic bromine source, such as 1,2-dibromo-1,1,2,2-tetrachloroethane or hexachloroethane, to introduce the bromine atom at the desired position.

While the hydroxyl group is a strong DMG, its acidic proton must be removed first, typically requiring at least two equivalents of the organolithium base. This can sometimes lead to complications. An alternative is to use a protected phenol (B47542), for example as a methoxymethyl (MOM) ether, which is a known effective DMG. nih.gov

Optimization of Bromination Selectivity and Yields

Optimizing the reaction conditions is paramount to maximizing the yield of this compound while minimizing the formation of isomers (e.g., 6-bromo) and di-brominated byproducts.

Key parameters for optimization include:

Temperature: Low temperatures are generally favored to control the reactivity of the brominating agent and improve selectivity.

Solvent: The polarity and coordinating ability of the solvent can influence the reaction pathway and the selectivity of bromination.

Stoichiometry: Precise control of the molar equivalents of the brominating agent is crucial to prevent over-bromination. Using slightly more than one equivalent can ensure full conversion of the starting material without promoting di-substitution.

Rate of Addition: Slow, dropwise addition of the brominating agent to the substrate solution can help to maintain a low concentration of the electrophile, thereby reducing the likelihood of multiple bromination events.

Catalyst: As discussed, the use of a directing catalyst like TiCl₄ can significantly enhance the regioselectivity towards the desired C-3 isomer. nih.gov Similarly, acid catalysts like para-toluenesulfonic acid (p-TsOH) have been used with NBS to improve selectivity in the ortho-bromination of para-substituted phenols.

pH: For reactions in aqueous or semi-aqueous media, controlling the pH can be important. Studies on phenol bromination have shown that optimal reactivity can be achieved in acidic media.

Esterification Strategies for 3-Bromo-2-hydroxy-5-methylbenzoic Acid Precursors

Fischer Esterification Modifications

Fischer-Speier esterification is the acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester and water. The reaction is an equilibrium process, and to achieve high yields, the equilibrium must be shifted towards the products.

The standard procedure involves refluxing the carboxylic acid (3-Bromo-2-hydroxy-5-methylbenzoic acid) in a large excess of methanol (B129727), which serves as both the reactant and the solvent. A strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), is required to protonate the carbonyl oxygen of the carboxylic acid, making it more susceptible to nucleophilic attack by methanol.

Modifications to drive the reaction to completion include:

Dehydrating Agents: The removal of water, a byproduct of the reaction, is a common strategy. This can be achieved by azeotropic distillation or by the addition of a dehydrating agent.

Alternative Catalysts: For substrates that may be sensitive to strong mineral acids, other catalysts can be used. These include p-toluenesulfonic acid (TsOH) or Lewis acids like zirconium or hafnium salts, which have been shown to be effective for esterifications. Zirconium-based solid acids have also been developed as reusable catalysts for the esterification of various benzoic acids with methanol.

Use of Thionyl Chloride: A highly effective modification involves the use of thionyl chloride (SOCl₂) in methanol. Thionyl chloride reacts with methanol to generate HCl in situ, which acts as the catalyst, and also consumes any water present. This method is often carried out at elevated temperatures to ensure a high conversion rate.

Transesterification Processes

Transesterification is the process of converting one ester into another by reacting it with an alcohol in the presence of an acid or base catalyst. While not a primary method for the synthesis from the carboxylic acid, it could theoretically be used if, for instance, an ethyl or other alkyl ester of 3-Bromo-2-hydroxy-5-methylbenzoic acid were more readily available.

The reaction involves heating the starting ester with a large excess of methanol and a catalytic amount of acid (e.g., H₂SO₄) or base (e.g., sodium methoxide). The large excess of methanol shifts the equilibrium towards the formation of the desired methyl ester. This process is fundamental in applications such as biodiesel production, where triglycerides (triesters) are converted to fatty acid methyl esters. The efficiency of transesterification is influenced by factors such as the alcohol-to-ester ratio, catalyst concentration, temperature, and reaction time.

Esterification under Mild or Catalyst-Free Conditions

The final step in many syntheses of this compound is the esterification of 3-bromo-2-hydroxy-5-methylbenzoic acid. Traditional methods often rely on strong acid catalysts like sulfuric acid and high temperatures. ma.eduteachnlearnchem.com However, advancements are moving towards milder and more environmentally benign conditions.

For salicylic (B10762653) acid and its derivatives, the reaction with an alcohol is an equilibrium process. ma.edu To achieve high conversion under mild conditions, strategies must be employed to shift the equilibrium towards the product. This can include using a large excess of the alcohol (e.g., methanol) or the removal of water as it is formed. ma.edu

Catalyst-free approaches are also gaining traction. While often requiring higher temperatures or longer reaction times, they eliminate the need for corrosive acid catalysts and simplify purification. For instance, solvent-free syntheses, sometimes assisted by microwave irradiation or the use of solid acid catalysts, represent a green alternative to conventional methods. daneshyari.com Enzymatic synthesis, using lipases as biocatalysts, offers a highly specific and mild route for esterification, often proceeding under solvent-free conditions and at room temperature. rroij.comscilit.com These biocatalytic methods avoid harsh reagents and can lead to high purity products. rroij.com

Multi-Step Synthesis Pathways from Simpler Aromatic Precursors

Multi-step synthesis provides a versatile strategy for constructing complex molecules like this compound from readily available and less complex starting materials. libretexts.org This approach allows for the precise and sequential installation of the required functional groups—the carboxylate, hydroxyl, methyl, and bromine—onto an aromatic ring.

Construction of the Benzoate (B1203000) Core

The synthesis often begins with establishing the substituted benzoate framework. A common precursor is 5-methylsalicylic acid or its ester, which already contains the hydroxyl, methyl, and carboxylate functionalities in the correct orientation. Alternatively, the synthesis can start from even simpler aromatic compounds. For example, 3-bromo-5-methylbenzoic acid can be synthesized by the oxidation of the methyl groups of 1-bromo-3,5-dimethylbenzene (B43891) using a strong oxidizing agent like potassium permanganate (B83412) (KMnO₄). chemicalbook.com The reaction is typically performed in a mixture of pyridine (B92270) and water and heated to drive the reaction to completion. chemicalbook.com

Another pathway could involve starting with a toluene (B28343) derivative, introducing the carboxyl group via oxidation, and then adding the other functional groups in subsequent steps.

Sequential Introduction of Functional Groups

Once the basic aromatic core is established, the remaining functional groups are introduced in a specific order to ensure correct regiochemistry. A common and direct route involves the bromination of a pre-existing ester, Methyl 2-hydroxy-5-methylbenzoate. chemicalbook.com

In this sequence:

Esterification: If starting with 3-bromo-2-hydroxy-5-methylbenzoic acid, the first step is esterification. This is typically an acid-catalyzed reaction between the carboxylic acid and methanol. ma.edu To maximize the yield, an excess of methanol is often used. ma.edu

Bromination: If starting with Methyl 2-hydroxy-5-methylbenzoate, the key step is electrophilic aromatic substitution to introduce the bromine atom. The hydroxyl and methyl groups on the ring direct the incoming electrophile. The reaction can be carried out by treating the ester with bromine in a solvent like acetic acid, with sodium acetate added to moderate the reaction. chemicalbook.com The hydroxyl group is a strong activating group and directs the bromination to the ortho and para positions. Since the para position is blocked by the methyl group, the bromine is directed to the ortho position (C3) relative to the hydroxyl group.

This sequential approach ensures high selectivity and is a cornerstone of synthesizing highly substituted aromatic compounds.

Optimization of Reaction Conditions and Yields in this compound Synthesis

Optimizing reaction parameters is crucial for maximizing yield and purity while minimizing costs and environmental impact. Key reactions in the synthesis of this compound, namely esterification and bromination, are subject to extensive optimization studies. researchgate.net

For the esterification of salicylic acid derivatives, several factors are tuned. The choice and amount of catalyst are critical. Studies have shown that increasing the catalyst amount can significantly improve the conversion rate up to a certain point. researchgate.net Reaction temperature and time are also interdependent variables; higher temperatures generally reduce the required reaction time, but can also lead to side products. researchgate.net

Table 1: Optimization of Esterification of Salicylic Acid

| Catalyst Weight (g) | Reaction Time (h) | Temperature (K) | Conversion of Salicylic Acid (%) | Reference |

|---|---|---|---|---|

| 0.1 | 12 | 368 | 46.7 | researchgate.net |

| 0.4 | 6 | 368 | 75.1 | researchgate.net |

| 0.4 | 12 | 363 | 87.7 | researchgate.net |

| 0.4 | 12 | 368 | 93.3 | researchgate.net |

| 0.4 | 14 | 368 | 93.8 | researchgate.net |

| 0.5 | 12 | 368 | 94.1 | researchgate.net |

For the bromination step, optimization focuses on controlling the regioselectivity and preventing over-bromination. The choice of brominating agent is important; N-Bromosuccinimide (NBS) is often preferred over liquid bromine as it is safer to handle and can offer better selectivity. acs.orgresearchgate.net The reaction medium and pH can also play a significant role. Studies on the bromination of phenols have shown that optimal reactivity is often observed in acidic media. chemrxiv.org The use of catalytic additives capable of halogen bonding, such as certain organic acids, has been shown to enhance the reactivity and efficiency of bromination with NBS. acs.org

Green Chemistry Principles and Sustainable Synthetic Approaches for this compound

The synthesis of fine chemicals is increasingly guided by the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. rroij.comcompoundchem.com These principles are highly relevant to the synthesis of this compound.

The core tenets of green chemistry include:

Waste Prevention: Designing syntheses to minimize waste is prioritized over treating waste after it has been created. compoundchem.comacs.org

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org

Use of Less Hazardous Chemicals: Methods should avoid using and generating substances that are toxic to humans or the environment. paperpublications.org

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous wherever possible. acs.org Water or supercritical fluids are often explored as green solvent alternatives. paperpublications.org

Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are required in smaller amounts and can be recycled. compoundchem.compaperpublications.org

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and generate waste. acs.org

In the context of this compound synthesis, applying these principles could involve several strategies. Using a bromide-bromate couple instead of hazardous liquid bromine for the bromination step is an example of a safer alternative. chemindigest.com Developing catalytic systems that can be recovered and reused, such as solid acid catalysts for esterification or polymer-assisted synthesis techniques, aligns with the principles of catalysis and waste reduction. daneshyari.comnih.gov Furthermore, designing a synthetic route that minimizes steps and avoids the need for protecting groups directly addresses the principles of reducing derivatives and improving atom economy. acs.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, is a powerful strategy for making syntheses more sustainable and efficient. rsc.org

Chemical Reactivity and Transformation Studies of Methyl 3 Bromo 2 Hydroxy 5 Methylbenzoate

Electrophilic Aromatic Substitution Reactions on the Benzoate (B1203000) Core

The benzene (B151609) ring of Methyl 3-bromo-2-hydroxy-5-methylbenzoate is substituted with a hydroxyl group (-OH), a methyl group (-CH₃), a bromine atom (-Br), and a methyl ester group (-COOCH₃). The directing effects of these substituents play a crucial role in determining the regioselectivity of further electrophilic aromatic substitution (EAS) reactions. The hydroxyl and methyl groups are activating and ortho-, para-directing, while the bromine atom is deactivating but ortho-, para-directing. The methyl ester group is deactivating and meta-directing. The interplay of these electronic effects governs the position of incoming electrophiles.

Further Halogenation (e.g., Dibromination)

Further bromination of this compound is anticipated to introduce a second bromine atom onto the aromatic ring. The position of this second bromination is dictated by the activating hydroxyl and methyl groups. The most likely position for electrophilic attack is ortho to the strongly activating hydroxyl group and para to the methyl group.

A plausible reaction scheme for the dibromination would involve the treatment of this compound with a brominating agent such as bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) or in a suitable solvent like acetic acid. brainly.com

Table 1: Predicted Reaction Conditions for Dibromination

| Reagent/Catalyst | Solvent | Temperature | Predicted Product |

| Br₂ / FeBr₃ | Dichloromethane | Room Temperature | Methyl 3,x-dibromo-2-hydroxy-5-methylbenzoate |

| N-Bromosuccinimide (NBS) / H₂SO₄ | Acetonitrile | Room Temperature | Methyl 3,x-dibromo-2-hydroxy-5-methylbenzoate |

Note: 'x' represents the anticipated position of the second bromine atom, likely at the 4- or 6-position relative to the ester group.

Nitration and Sulfonation Studies

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions. libretexts.org The introduction of a nitro (-NO₂) or sulfonic acid (-SO₃H) group onto the benzene ring of this compound would be directed by the existing substituents.

Nitration: Nitration is typically achieved using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). ma.edu The activating groups (-OH and -CH₃) will direct the incoming nitro group to the positions ortho and para to them.

Sulfonation: Sulfonation can be carried out using fuming sulfuric acid (H₂SO₄ containing dissolved SO₃) or concentrated sulfuric acid alone. libretexts.org This reaction is often reversible. libretexts.org The directing effects of the substituents on the benzene ring will similarly influence the position of the sulfonic acid group.

Table 2: Predicted Conditions for Nitration and Sulfonation

| Reaction | Reagents | Conditions | Predicted Product |

| Nitration | HNO₃ / H₂SO₄ | 0°C to Room Temp | Methyl 3-bromo-2-hydroxy-5-methyl-x-nitrobenzoate |

| Sulfonation | Fuming H₂SO₄ | Room Temp to gentle heating | Methyl 3-bromo-2-hydroxy-5-methyl-x-sulfobenzoate |

Note: 'x' denotes the probable position of the incoming electrophile.

Nucleophilic Substitutions and Derivatizations of the Bromo Functionality

The bromine atom on the aromatic ring serves as a versatile handle for introducing a variety of functional groups through nucleophilic substitution reactions, particularly those catalyzed by transition metals.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The bromo substituent in this compound makes it a suitable substrate for such transformations.

The Suzuki-Miyaura coupling reaction involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. organic-chemistry.orgbeilstein-journals.org This reaction is widely used for the synthesis of biaryl compounds.

For this compound, a Suzuki-Miyaura coupling with an arylboronic acid would lead to the formation of a new aryl-aryl bond at the position of the bromine atom. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields. organic-chemistry.org

Table 3: Representative Conditions for Suzuki-Miyaura Coupling

| Arylboronic Acid | Palladium Catalyst | Ligand | Base | Solvent | Yield |

| Phenylboronic acid | Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene (B28343)/Water | Moderate to High |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | - | Cs₂CO₃ | Dioxane/Water | High |

| 3-Thienylboronic acid | Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene | High |

Note: Yields are predicted based on analogous reactions reported in the literature.

The Stille coupling reaction pairs an organohalide with an organostannane reagent in the presence of a palladium catalyst. This method is also highly effective for the formation of carbon-carbon bonds.

The reaction of this compound with various organostannanes, such as aryltributylstannanes or vinyltributylstannanes, would provide access to a range of substituted derivatives.

Table 4: Illustrative Conditions for Stille Coupling

| Organostannane | Palladium Catalyst | Ligand | Solvent | Additive |

| Tributyl(phenyl)stannane | Pd(PPh₃)₄ | - | Toluene | - |

| Tributyl(vinyl)stannane | PdCl₂(PPh₃)₂ | - | DMF | CuI |

| 2-(Tributylstannyl)thiophene | Pd₂(dba)₃ | AsPh₃ | NMP | LiCl |

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group is another key reactive site in this compound, primarily undergoing reactions typical of phenols.

The phenolic hydroxyl group can be readily alkylated to form ethers. This transformation is typically achieved by treating the phenol (B47542) with an alkylating agent, such as an alkyl halide or a dialkyl sulfate, in the presence of a base. The base, commonly a carbonate or hydroxide (B78521), deprotonates the phenol to form the more nucleophilic phenoxide ion, which then attacks the alkylating agent in a Williamson-type ether synthesis.

For this compound, this reaction can be used to introduce a variety of alkyl groups onto the oxygen atom. This not only modifies the properties of the molecule but also serves as a method to protect the hydroxyl group, enabling subsequent reactions at the C-Br bond, such as Grignard reagent formation. The choice of base and solvent can influence the efficiency of the reaction.

Table 4: General Conditions for Phenol Alkylation/Etherification

| Alkylating Agent | Base | Solvent | Reference |

|---|---|---|---|

| Alkyl Halide (e.g., MeI, EtBr) | K₂CO₃, NaH, Cs₂CO₃ | Acetone, DMF, Acetonitrile |

Acylation and Esterification Reactions

The phenolic hydroxyl group of this compound can undergo acylation and esterification reactions to form the corresponding esters. These reactions typically involve the treatment of the phenol with an acylating agent, such as an acyl chloride or an acid anhydride, in the presence of a base.

Acylation with Acyl Chlorides:

The reaction with an acyl chloride, for instance, acetyl chloride, in the presence of a base like pyridine (B92270) or triethylamine, would yield the corresponding acetate (B1210297) ester. The base is necessary to neutralize the hydrochloric acid produced during the reaction.

General Reaction Scheme:

This compound + Acetyl Chloride (in Pyridine) → Methyl 3-bromo-2-acetoxy-5-methylbenzoate + Pyridinium hydrochloride

Esterification with Acid Anhydrides:

Similarly, esterification can be achieved using an acid anhydride, such as acetic anhydride. This reaction is often catalyzed by a small amount of a strong acid like sulfuric acid, or more commonly, by a base like pyridine or sodium acetate.

General Reaction Scheme:

This compound + Acetic Anhydride (with Sodium Acetate) → Methyl 3-bromo-2-acetoxy-5-methylbenzoate + Acetic acid

The reactivity of the phenolic hydroxyl group in these reactions is influenced by the steric hindrance from the adjacent bromine atom and methyl ester group, which may necessitate more forcing reaction conditions compared to unhindered phenols.

Oxidation Reactions of the Phenolic Moiety

The phenolic moiety of this compound is susceptible to oxidation. The outcome of the oxidation depends on the oxidant used and the reaction conditions.

Mild oxidizing agents might lead to the formation of quinone-like structures, although the substitution pattern of the starting material makes the formation of a simple benzoquinone difficult. Stronger oxidizing agents, however, can lead to the cleavage of the aromatic ring.

In the presence of other phenols or reactive species, oxidative coupling reactions can occur, leading to the formation of dimeric products. For instance, oxidation of similar brominated phenols has been shown to yield hydroxylated polybrominated diphenyl ethers or biphenyls. molaid.com The reaction likely proceeds through the formation of a phenoxyl radical, which can then couple with another radical.

Hypothetical Oxidation Products:

| Oxidizing Agent | Potential Product(s) |

| Fremy's salt (Potassium nitrosodisulfonate) | Ortho-quinone derivative (hypothetical) |

| Potassium permanganate (B83412) (KMnO4) | Ring cleavage products |

| Manganese dioxide (MnO2) | Dimeric ethers or biphenyls (via radical coupling) molaid.com |

Transformations of the Methyl Ester Group

The methyl ester group is a versatile functional handle that can undergo several transformations.

Hydrolysis to the Carboxylic Acid

The methyl ester can be hydrolyzed to the corresponding carboxylic acid, 3-bromo-2-hydroxy-5-methylbenzoic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: This is a reversible reaction typically carried out by heating the ester in an aqueous solution containing a strong acid, such as sulfuric acid or hydrochloric acid.

Base-Mediated Hydrolysis (Saponification): This is an irreversible reaction that involves treating the ester with a strong base, such as sodium hydroxide or potassium hydroxide, in an aqueous or alcoholic solution. The reaction yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the carboxylic acid. Due to the steric hindrance around the ester group, elevated temperatures may be required for this transformation.

General Reaction Scheme (Saponification):

This compound + NaOH (aq) → Sodium 3-bromo-2-hydroxy-5-methylbenzoate + Methanol (B129727)

Sodium 3-bromo-2-hydroxy-5-methylbenzoate + HCl (aq) → 3-Bromo-2-hydroxy-5-methylbenzoic acid + NaCl

Transesterification with Different Alcohols

Transesterification involves the conversion of the methyl ester into a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reacting this compound with ethanol (B145695) in the presence of sulfuric acid would lead to the formation of ethyl 3-bromo-2-hydroxy-5-methylbenzoate and methanol. To drive the equilibrium towards the product side, a large excess of the new alcohol is typically used.

Illustrative Transesterification Reaction:

| Reactant Alcohol | Catalyst | Product |

| Ethanol | H2SO4 (catalytic) | Ethyl 3-bromo-2-hydroxy-5-methylbenzoate |

| Propanol | NaOPr (catalytic) | Propyl 3-bromo-2-hydroxy-5-methylbenzoate |

Amidation and Reduction to Alcohols or Aldehydes

Amidation: The methyl ester can be converted to an amide by reaction with ammonia (B1221849) or a primary or secondary amine. This reaction is generally slower than hydrolysis and often requires heating. The direct amidation of esters can be challenging and may require specific catalysts.

Reduction: The ester group can be reduced to a primary alcohol, (3-bromo-2-hydroxy-5-methylphenyl)methanol. This transformation is typically achieved using strong reducing agents like lithium aluminum hydride (LiAlH4) in an anhydrous solvent such as tetrahydrofuran (B95107) (THF). The phenolic hydroxyl group would also be deprotonated by LiAlH4, requiring an acidic workup to reprotonate it and the newly formed alcohol.

Alternatively, the ester could potentially be reduced to the corresponding aldehyde, 3-bromo-2-hydroxy-5-methylbenzaldehyde, using a less reactive reducing agent such as diisobutylaluminium hydride (DIBAL-H) at low temperatures. Careful control of the stoichiometry and reaction conditions would be crucial to avoid over-reduction to the alcohol.

Transformations of the Aromatic Methyl Group

The methyl group on the aromatic ring can also undergo various transformations, most notably oxidation or halogenation under specific conditions.

Oxidation: The methyl group can be oxidized to a carboxylic acid group (forming 5-bromo-3-carboxy-2-hydroxybenzoic acid) using strong oxidizing agents like potassium permanganate (KMnO4) or chromic acid. This reaction typically requires vigorous conditions, such as heating.

Halogenation: Under free-radical conditions, for example, using N-bromosuccinimide (NBS) in the presence of a radical initiator like benzoyl peroxide, the methyl group can be halogenated to give a benzylic bromide, Methyl 3-bromo-2-hydroxy-5-(bromomethyl)benzoate. This benzylic halide is a versatile intermediate for further functionalization.

Benzylic Bromination and Further Functionalization

The presence of a methyl group on the aromatic ring of this compound introduces a site for selective free-radical halogenation, a key transformation for further synthetic modifications. The most common and effective method for this is benzylic bromination, typically employing N-Bromosuccinimide (NBS) in the presence of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, under thermal or photochemical conditions. This reaction, known as the Wohl-Ziegler reaction, proceeds via a free-radical chain mechanism.

The process is initiated by the homolytic cleavage of the N-Br bond in NBS, generating a bromine radical. This radical then abstracts a hydrogen atom from the benzylic methyl group of the substrate, forming a resonance-stabilized benzylic radical. The stability of this radical is a key factor driving the selectivity of the reaction for the benzylic position over other positions. The benzylic radical then reacts with a molecule of bromine (Br₂), which is present in low concentrations, to yield the desired brominated product, Methyl 3-bromo-5-(bromomethyl)-2-hydroxybenzoate, and a new bromine radical, which propagates the chain reaction. The low concentration of Br₂ is maintained by the reaction of NBS with HBr that is formed in situ, which helps to minimize competing electrophilic addition to the aromatic ring.

The resulting benzylic bromide is a versatile intermediate that can undergo various nucleophilic substitution reactions to introduce a wide range of functional groups. For instance, it can be converted to alcohols, ethers, esters, amines, and other functionalities, paving the way for the synthesis of a diverse array of derivatives.

Oxidation to Carboxylic Acids or Aldehydes

The benzylic methyl group of this compound can be oxidized to either a carboxylic acid or an aldehyde, depending on the choice of oxidizing agent and reaction conditions.

Oxidation to Carboxylic Acids:

Strong oxidizing agents are typically employed for the conversion of the benzylic methyl group to a carboxylic acid. Reagents such as potassium permanganate (KMnO₄) in a basic solution followed by acidification, or chromic acid (H₂CrO₄), are effective for this transformation. The reaction with KMnO₄ is believed to proceed through the initial formation of a benzylic radical, which is then further oxidized. This vigorous oxidation cleaves the benzylic C-H bonds and any other alkyl C-C bonds, ultimately yielding the carboxylic acid. The resulting product would be 3-Bromo-2-hydroxy-5-methoxycarbonylbenzoic acid. It is crucial that the benzylic carbon has at least one hydrogen atom for this reaction to occur.

A variety of other methods for the oxidation of benzylic methyl groups to carboxylic acids have been developed, including the use of molecular oxygen with catalysts like cobalt or manganese salts, or photo-oxidation in the presence of bromine sources.

Oxidation to Aldehydes:

The selective oxidation of a benzylic methyl group to an aldehyde is a more delicate transformation, as aldehydes are themselves susceptible to over-oxidation to carboxylic acids. Milder and more controlled oxidizing agents are therefore required. The Étard reaction, which uses chromyl chloride (CrO₂Cl₂), is a classic method for this conversion. The reaction proceeds through the formation of an Étard complex, which is then decomposed under reducing conditions to yield the aldehyde, thereby preventing further oxidation.

Alternative methods for the synthesis of aromatic aldehydes from benzylic precursors include the oxidation of benzylic halides. For instance, the benzylic bromide, Methyl 3-bromo-5-(bromomethyl)-2-hydroxybenzoate, can be oxidized to the corresponding aldehyde, Methyl 3-bromo-5-formyl-2-hydroxybenzoate, using reagents like pyridine N-oxide in the presence of silver oxide.

Mechanistic Investigations of Key Reaction Pathways

Benzylic Bromination with NBS:

The mechanism of benzylic bromination with N-Bromosuccinimide (NBS) is a well-established free-radical chain reaction.

Initiation: The reaction is initiated by the homolytic cleavage of the N-Br bond in NBS, typically induced by heat or light, to form a bromine radical (Br•) and a succinimidyl radical.

Propagation:

The bromine radical abstracts a hydrogen atom from the benzylic methyl group of this compound, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). The stability of this benzylic radical is a key factor in the regioselectivity of the reaction.

The newly formed benzylic radical reacts with a molecule of bromine (Br₂) to yield the product, Methyl 3-bromo-5-(bromomethyl)-2-hydroxybenzoate, and regenerates a bromine radical.

Source of Bromine: The molecular bromine required for the propagation step is generated in low concentrations from the reaction of NBS with the HBr produced during the first propagation step. This low and steady concentration of Br₂ is crucial to favor radical substitution over electrophilic addition to the aromatic ring.

Termination: The chain reaction terminates when two radical species combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals.

Oxidation of Benzylic Methyl Group to Carboxylic Acid:

The mechanism for the oxidation of a benzylic methyl group to a carboxylic acid using strong oxidizing agents like KMnO₄ is complex and involves multiple steps.

The initial step is generally considered to be the abstraction of a benzylic hydrogen atom by the permanganate ion, forming a benzylic radical.

This radical is then further oxidized through a series of steps involving the formation of manganese species in various oxidation states. The reaction likely proceeds through intermediate stages such as a benzylic alcohol and an aldehyde, which are rapidly oxidized under the harsh reaction conditions to the final carboxylic acid. The presence of a benzylic C-H bond is essential for the initiation of this process.

Oxidation of Benzylic Methyl Group to Aldehyde (Étard Reaction):

The Étard reaction provides a pathway for the direct oxidation of a methyl group to an aldehyde, avoiding over-oxidation to the carboxylic acid.

The reaction begins with an ene reaction between the methyl group and chromyl chloride (CrO₂Cl₂), leading to the formation of a solid intermediate known as the Étard complex.

This complex is then decomposed, typically by a sigmatropic rearrangement, under reducing conditions (e.g., with aqueous sodium sulfite) to yield the aldehyde. The reducing workup is critical to prevent the aldehyde from being further oxidized.

The following table summarizes the key transformations discussed:

| Starting Material | Reagents and Conditions | Product | Transformation |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN), Heat/Light | Methyl 3-bromo-5-(bromomethyl)-2-hydroxybenzoate | Benzylic Bromination |

| This compound | 1. KMnO₄, NaOH, Heat2. H₃O⁺ | 3-Bromo-2-hydroxy-5-methoxycarbonylbenzoic acid | Oxidation to Carboxylic Acid |

| This compound | 1. CrO₂Cl₂2. Reducing Workup (e.g., Na₂SO₃) | Methyl 3-bromo-5-formyl-2-hydroxybenzoate | Oxidation to Aldehyde (Étard Reaction) |

| Methyl 3-bromo-5-(bromomethyl)-2-hydroxybenzoate | Pyridine N-oxide, Ag₂O | Methyl 3-bromo-5-formyl-2-hydroxybenzoate | Oxidation to Aldehyde |

Derivatization and Analog Synthesis from Methyl 3 Bromo 2 Hydroxy 5 Methylbenzoate

Synthesis of Novel Substituted Benzoic Acid Derivatives

The bromine atom on the aromatic ring of Methyl 3-bromo-2-hydroxy-5-methylbenzoate is a prime handle for introducing a wide range of substituents via transition-metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for creating new carbon-carbon bonds.

Palladium-Catalyzed Cross-Coupling Reactions:

Suzuki-Miyaura Coupling: This reaction is one of the most powerful methods for forming biaryl compounds. scielo.br It involves the coupling of an organoboron reagent (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. scielo.bryoutube.com For a compound like this compound, the bromine atom can be readily coupled with various aryl or vinyl boronic acids to generate 3-aryl or 3-vinyl substituted salicylic (B10762653) acid derivatives. The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the aryl bromide, followed by transmetalation with the boronic acid and reductive elimination to yield the coupled product. scielo.br

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a new substituted alkene. This palladium-catalyzed process is highly effective for the vinylation of aryl halides and provides a direct route to stilbene (B7821643) and cinnamate (B1238496) derivatives. sigmaaldrich.com The reaction typically proceeds with trans-selectivity. sigmaaldrich.com

Ullmann Condensation: A classic method for forming C-O, C-N, and C-S bonds, the Ullmann reaction traditionally uses copper catalysis at high temperatures to couple aryl halides with alcohols, amines, or thiols. nih.gov Modern variations often use palladium or employ milder conditions. nih.gov This reaction could be used to replace the bromine atom with an aryloxy or amino group, further diversifying the accessible benzoic acid derivatives.

| Reaction Type | Coupling Partner | Catalyst/Reagents | Product Type |

| Suzuki-Miyaura | Arylboronic acid | Pd(PPh₃)₄, Base (e.g., K₂CO₃) | 3-Aryl-2-hydroxy-5-methylbenzoic acid derivative |

| Heck | Alkene (e.g., Styrene) | Pd(OAc)₂, Base (e.g., Et₃N) | 3-Vinyl-2-hydroxy-5-methylbenzoic acid derivative |

| Ullmann | Phenol (B47542) | Cu or Pd catalyst, Base | 3-Phenoxy-2-hydroxy-5-methylbenzoic acid derivative |

The table above illustrates potential transformations based on the known reactivity of aryl bromides.

Preparation of Advanced Salicylic Acid Analogues

Salicylic acid and its derivatives are crucial pharmacophores in medicinal chemistry. nih.gov this compound serves as an excellent starting point for creating advanced analogues with potentially enhanced or novel biological activities. nih.govnih.gov

The synthesis of these advanced analogues often involves a multi-step approach, starting with a cross-coupling reaction at the bromine position, followed by modifications to the hydroxyl or ester groups. For example, bi-aryl analogues of salicylic acid have been synthesized using palladium-catalyzed cross-coupling to explore their potential in mitigating endoplasmic reticulum (ER) stress. nih.gov Research has shown that creating a dihedral angle between the new aryl group and the salicylate (B1505791) moiety can influence biological activity and cytotoxicity. nih.gov

A typical synthetic sequence could involve:

Suzuki or Stille Coupling: Introduction of a new aryl or heteroaryl group at the 3-position.

Hydrolysis: Conversion of the methyl ester to a carboxylic acid using a base like sodium hydroxide (B78521), followed by acidification. nih.gov

Further Derivatization: The resulting salicylic acid analogue can be further modified, for instance, by forming amides or other esters.

| Starting Material Analogue | Reaction Sequence | Resulting Analogue Class | Potential Application | Reference |

| 3-Iodo-1H-indazole | Suzuki coupling with vinyl boronate | 3-Vinyl-1H-indazole | Antitumoral agents | libretexts.org |

| 5-Substituted Salicylates | Reaction with aryne precursors | Substituted Xanthones | Anti-cancer activities | nih.gov |

| Salicylic Acid | Condensation with sebacoyl chloride | Salicylate-based diacid | Biodegradable polymers | nih.gov |

This table provides examples of advanced analogues synthesized from related salicylic acid precursors.

Construction of Fused Heterocyclic Systems Incorporating the Benzoate (B1203000) Moiety

The functional groups of this compound are perfectly positioned for intramolecular cyclization reactions to build fused heterocyclic systems, which are common scaffolds in natural products and pharmaceuticals.

Xanthone (B1684191) Synthesis: Xanthones are a class of oxygenated heterocycles with significant biological properties. nih.gov A common synthetic route is the condensation of a salicylic acid derivative with a phenol. nih.govrsc.org Eaton's reagent (P₂O₅ in CH₃SO₃H) is often used to promote the Friedel-Crafts acylation of a phenol partner by the salicylic acid, followed by an intramolecular cyclization to form the xanthone core. nih.govresearchgate.net The electronic nature of both the salicylic acid and the phenol partner is critical for the success of this reaction. nih.gov Alternatively, the reaction between salicylates and aryne precursors can also yield xanthones. nih.gov

Benzofuran Synthesis: Benzofurans are another important class of heterocycles. nih.gov A plausible route starting from this compound would involve a Sonogashira coupling of the bromine atom with a terminal alkyne. The resulting 3-alkynyl derivative could then undergo an intramolecular cyclization (alkyne-phenol cyclization) to form a substituted benzofuran. Various catalysts, including palladium, copper, and gold, are known to facilitate such transformations. organic-chemistry.org

Chromone Synthesis: Chromones are isomeric to coumarins and are prevalent in many natural products. The synthesis of 3-substituted chromones can be achieved from 2-hydroxyphenyl ketones through condensation with ethyl formate, followed by acid-promoted dehydration. To use this compound as a precursor, it would first need to be converted into a suitable 2-hydroxyacetophenone (B1195853) derivative, for example, via a Weinreb amide intermediate. A Vilsmeier-Haack reaction on a 2-hydroxy acetophenone (B1666503) can yield a 3-formyl chromone, a versatile intermediate for further derivatization. asianpubs.org

Synthesis of Polyaromatic Compounds and Oligomers Utilizing this compound as a Building Block

The difunctional nature of this compound makes it a potential monomer for the synthesis of aromatic polymers and oligomers. Both the bromine atom and the hydroxyl/carboxylate unit can participate in polymerization reactions.

Suzuki Polycondensation: If the starting monomer can be converted into a species containing both a boronic acid (or ester) and a halide, it can undergo Suzuki polycondensation. This step-growth polymerization is a powerful tool for creating polyarylenes, a class of conjugated polymers with applications in organic electronics. researchgate.net For example, a derivative of our title compound could be boronylated (e.g., via a Miyaura borylation) and then subjected to polymerization conditions to form a poly(phenylene) derivative with pendant hydroxyl and ester groups.

Poly(anhydride-ester) Synthesis: Salicylic acid has been used to create biodegradable poly(anhydride-esters). nih.govnih.gov In a typical synthesis, a diacid monomer containing salicylic acid is first prepared. For instance, two salicylic acid molecules can be linked by a diacyl chloride like sebacoyl chloride. nih.gov This monomer is then subjected to melt condensation polymerization, often at high temperatures and under vacuum, to form the high molecular weight polymer. nih.gov These polymers are designed to degrade into their constituent parts, such as salicylic acid and a diacid linker, which can be useful for drug delivery applications. nih.gov

Poly(ether ketone) Derivatives: While not a direct polymerization of the title compound, its structural motifs are related to high-performance polymers like Poly(ether ether ketone) (PEEK). PEEK itself can be functionalized, for example by nitration and subsequent reduction, to introduce reactive groups. scielo.brresearchgate.net Monomers with similar structures to this compound could potentially be used to synthesize novel, functionalized poly(aryl ether ketone)s with tailored properties.

Development of Chiral Derivatives and Enantioselective Transformations

Asymmetric synthesis is crucial for producing enantiomerically pure compounds, particularly for pharmaceutical applications. While this compound is achiral, it can be used to generate chiral molecules through several strategies.

Advanced Spectroscopic and Structural Characterization of Methyl 3 Bromo 2 Hydroxy 5 Methylbenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For methyl 3-bromo-2-hydroxy-5-methylbenzoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be employed to unambiguously assign all proton and carbon signals and to determine the molecule's conformation.

Proton (¹H) and Carbon-13 (¹³C) NMR Chemical Shift Assignments

Predicted ¹H NMR Spectral Data:

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl ester protons, the phenolic hydroxyl proton, and the aromatic methyl protons.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

| OH | ~10.0 - 11.0 | Singlet | - |

| H-6 | ~7.5 - 7.7 | Doublet | ~2-3 |

| H-4 | ~7.2 - 7.4 | Doublet | ~2-3 |

| OCH₃ | ~3.9 | Singlet | - |

| CH₃ | ~2.3 | Singlet | - |

Disclaimer: The data in this table is predicted based on analogous compounds and may not represent the exact experimental values.

Predicted ¹³C NMR Spectral Data:

The ¹³C NMR spectrum will provide information on all the carbon atoms in the molecule. The chemical shifts are influenced by the electron-withdrawing and -donating effects of the substituents.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| C-2 | ~155 - 160 |

| C-5 | ~135 - 140 |

| C-4 | ~130 - 135 |

| C-6 | ~120 - 125 |

| C-3 | ~115 - 120 |

| C-1 | ~110 - 115 |

| OCH₃ | ~52 |

| CH₃ | ~20 |

Disclaimer: The data in this table is predicted based on analogous compounds and may not represent the exact experimental values.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To confirm the assignments made from one-dimensional NMR and to elucidate the connectivity and spatial relationships within the molecule, a series of two-dimensional NMR experiments would be essential.

COSY (Correlation Spectroscopy): This experiment would reveal the coupling between adjacent protons. For instance, correlations between the aromatic protons H-4 and H-6 would be expected, helping to confirm their assignments.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to definitively link each aromatic proton to its corresponding carbon atom (H-4 to C-4 and H-6 to C-6) and the methyl protons to their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This would be crucial for assigning the quaternary carbons. For example, correlations from the OCH₃ protons to the carbonyl carbon (C=O) and from the aromatic protons to the substituted aromatic carbons would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. NOE correlations could be observed between the OCH₃ protons and the H-6 proton, and between the phenolic OH proton and the H-6 proton, which would help in determining the preferred conformation of the ester and hydroxyl groups relative to the benzene (B151609) ring.

Advanced NMR Experiments for Conformational Analysis

For a more detailed understanding of the molecule's three-dimensional structure and dynamics in solution, advanced NMR experiments such as Rotating-frame Overhauser Effect Spectroscopy (ROESY) could be employed. ROESY is particularly useful for distinguishing between true NOEs and those arising from spin diffusion in larger molecules, although for a molecule of this size, NOESY is generally sufficient. Variable temperature NMR studies could also provide insights into the rotational barriers of the ester and hydroxyl groups and the potential for intramolecular hydrogen bonding between the hydroxyl group and the carbonyl oxygen of the ester.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

HRMS is a powerful technique for determining the precise molecular formula of a compound and for elucidating its fragmentation patterns, which can provide valuable structural information.

Exact Mass Determination:

For this compound (C₉H₉BrO₃), the expected monoisotopic mass would be calculated with high precision. The presence of bromine would be readily identifiable due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), leading to two major peaks in the mass spectrum separated by two mass units (M and M+2).

Fragmentation Pathway Analysis:

The fragmentation of this compound under electron ionization (EI) would likely proceed through several key pathways. Based on the fragmentation of similar benzoate (B1203000) esters and brominated aromatic compounds, the following fragments would be anticipated: nist.gov

Loss of the methoxy (B1213986) group (-OCH₃): This would result in a prominent acylium ion.

Loss of the methyl group (-CH₃) from the ester: This would lead to a radical cation.

Decarboxylation: Loss of CO₂ from the molecular ion or subsequent fragment ions.

Loss of a bromine radical (-Br): This would be a characteristic fragmentation for a brominated compound.

Cleavage of the aromatic ring: This can lead to smaller fragment ions.

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

FTIR and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups.

Predicted FTIR and Raman Spectral Data:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |

| O-H (hydroxyl) | Stretching (intramolecular H-bonded) | 3200 - 3400 | Broad, Medium |

| C-H (aromatic) | Stretching | 3000 - 3100 | Medium to Weak |

| C-H (methyl) | Stretching | 2850 - 3000 | Medium |

| C=O (ester) | Stretching | 1680 - 1720 | Strong |

| C=C (aromatic) | Stretching | 1450 - 1600 | Medium to Strong |

| C-O (ester) | Stretching | 1200 - 1300 | Strong |

| C-Br | Stretching | 500 - 650 | Medium to Strong |

Disclaimer: The data in this table is predicted based on analogous compounds and may not represent the exact experimental values.

The FTIR spectrum would be dominated by a strong carbonyl stretch from the ester group and a broad absorption from the hydrogen-bonded hydroxyl group. The Raman spectrum would be expected to show strong signals for the aromatic ring vibrations and the C-Br stretch.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing chromophores. The benzene ring and the carbonyl group in this compound constitute the primary chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol (B129727), is expected to exhibit absorption bands corresponding to π → π* and n → π* transitions. The substitution pattern on the benzene ring, including the hydroxyl, bromo, methyl, and methyl ester groups, will influence the position and intensity of these absorption maxima (λ_max). The hydroxyl group, being an auxochrome, is expected to cause a bathochromic (red) shift in the absorption bands compared to unsubstituted methyl benzoate.

Single-Crystal X-ray Diffraction for Solid-State Molecular Structure Elucidation, Bond Lengths, and Angles

A comprehensive search of scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for this compound. While detailed crystallographic studies, including unit cell parameters, space groups, and specific bond lengths and angles, are available for related isomers such as Methyl 5-bromo-2-hydroxybenzoate, this information could not be located for the target compound. nih.govresearchgate.netresearchgate.net Therefore, a data table for its crystal structure and bond parameters cannot be generated at this time.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) for Thermal Stability

Information regarding the thermal stability of this compound from Thermogravimetric Analysis (TGA) or Differential Scanning Calorimetry (DSC) is not available in published scientific literature. These analyses, which would provide data on decomposition temperatures and phase transitions, have not been publicly documented for this specific compound. Consequently, a data table for its thermal properties cannot be provided.

Elemental Analysis for Compositional Verification

While the theoretical elemental composition of this compound can be calculated from its molecular formula (C₉H₉BrO₃), experimentally determined elemental analysis data from published research is not available. Such analysis is crucial for verifying the purity and composition of a synthesized compound.

Based on its molecular formula, the theoretical elemental composition is:

Carbon (C): 44.11%

Hydrogen (H): 3.70%

Bromine (Br): 32.61%

Oxygen (O): 19.58%

Below is a table of the theoretical elemental composition.

| Element | Symbol | Atomic Mass | Molar Mass ( g/mol ) | Percentage (%) |

| Carbon | C | 12.01 | 108.09 | 44.11 |

| Hydrogen | H | 1.008 | 9.072 | 3.70 |

| Bromine | Br | 79.90 | 79.90 | 32.61 |

| Oxygen | O | 16.00 | 48.00 | 19.58 |

| Total | 245.06 | 100.00 |

Theoretical and Computational Studies of Methyl 3 Bromo 2 Hydroxy 5 Methylbenzoate

Density Functional Theory (DFT) Calculations for Electronic Structure, Molecular Geometry, and Energetics

No specific Density Functional Theory (DFT) calculations detailing the electronic structure, molecular geometry, or energetics for Methyl 3-bromo-2-hydroxy-5-methylbenzoate were found in the public domain based on the conducted search. While DFT studies have been performed on structurally similar compounds, such as isomers and analogues, this specific data for the target molecule is not available in the reviewed literature.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Absorption)

There are no available studies in the searched literature that predict the spectroscopic parameters for this compound. Computational predictions for NMR chemical shifts, vibrational frequencies (IR/Raman), and UV-Vis absorption spectra for this specific compound have not been published. General principles of spectroscopy on similar molecules suggest that the positions of the bromo, hydroxy, and methyl groups would significantly influence the spectral data. However, without specific computational studies, no quantitative data can be provided.

Investigation of Reaction Mechanisms and Transition States using Computational Methods

A search of scientific databases and literature did not yield any computational investigations into the reaction mechanisms or transition states involving this compound. Such studies are crucial for understanding the reactivity and potential synthetic pathways of a compound, but this information has not been reported for this molecule.

Conformational Analysis and Energy Landscapes

Detailed conformational analysis and the corresponding energy landscapes for this compound are not available in the reviewed scientific literature. The rotation around the single bonds, particularly the ester group and the hydroxyl group, would lead to various conformers with different energy levels. However, specific computational studies to identify the most stable conformers and the energy barriers between them have not been published.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

There is no specific analysis of the intramolecular and intermolecular interactions for this compound in the available literature. It can be hypothesized that intramolecular hydrogen bonding could occur between the hydroxyl group and the carbonyl oxygen of the ester group. Intermolecular interactions could include hydrogen bonding, halogen bonding involving the bromine atom, and π-π stacking. However, without specific computational or crystallographic studies, the nature and strength of these interactions remain uncharacterized. For the related isomer, Methyl 5-bromo-2-hydroxybenzoate, crystallographic studies have shown the presence of O—H⋯O hydrogen bonds that link molecules into chains. researchgate.netnih.govresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

No molecular dynamics (MD) simulation studies for this compound were found in the public scientific literature. MD simulations would provide valuable insights into the dynamic behavior of the molecule, its interactions with solvents, and its conformational flexibility over time. This information is currently not available.

Methyl 3 Bromo 2 Hydroxy 5 Methylbenzoate As a Building Block in Complex Chemical Synthesis

Application in the Synthesis of Specialty Organic Chemicals and Fine Chemicals

Methyl 3-bromo-2-hydroxy-5-methylbenzoate serves as a key starting material in the synthesis of specialty and fine chemicals, which are low-volume, high-value products with specific functions. Its utility is rooted in its identity as a versatile building block that can be used as a reagent and reaction component in diverse organic syntheses. biosynth.com The compound is an intermediate in the production of more complex molecules, including those with potential applications in pharmaceuticals and agrochemicals.

The synthesis of these specialty chemicals leverages the unique reactivity of each functional group on the aromatic ring. For instance, the ester can be hydrolyzed to a carboxylic acid or converted to an amide, the hydroxyl group can undergo etherification, and the bromine atom can be replaced or used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds. This allows for the construction of a wide array of derivatives from a single, well-defined precursor. The synthesis of various ester analogs of salicylic (B10762653) acid, for example, has been shown to lead to compounds with significant biological activity. nih.gov

Role in the Development of Advanced Materials Precursors

The rigid, functionalized benzene (B151609) core of this compound makes it an attractive precursor for advanced materials. Its incorporation into larger structures can impart specific thermal, optical, or electronic properties.

Monomers for Polymer Synthesis

This compound is categorized as a potential organic monomer for the synthesis of Covalent Organic Frameworks (COFs), a class of porous crystalline polymers. bldpharm.com The presence of at least two reactive sites—the bromine and the hydroxyl group—allows it to be linked with other monomers to form a repeating network structure. For example, the bromine atom can participate in Ullmann or Suzuki coupling reactions, while the hydroxyl group can form ether or ester linkages, enabling the construction of 2D or 3D polymer frameworks. rsc.org The defined geometry of the monomer contributes to the ordered structure of the resulting polymer.

Intermediates for Liquid Crystals or Organic Electronic Materials

Substituted benzoates are fundamental components in the design of liquid crystals. researchgate.netrsc.orgmdpi.com The rigid core of this compound can be chemically modified to create rod-like molecules (mesogens) that exhibit liquid crystalline phases. mdpi.comuobasrah.edu.iq The bromine atom is a particularly useful handle for extension of the molecular core via cross-coupling reactions, a common strategy to build the elongated structures necessary for liquid crystal behavior. rsc.org Furthermore, the hydroxyl and ester groups can be modified to fine-tune the material's properties, such as its melting point and the specific type of liquid crystal phase formed.

Utilization in the Preparation of Ligands for Homogeneous and Heterogeneous Catalysis

The ortho-hydroxy-benzoate structure (a salicylate (B1505791) derivative) is a classic chelating motif in coordination chemistry. ijesi.org this compound can serve as a precursor for the synthesis of bidentate ligands capable of binding to metal ions. iosrjournals.org The hydroxyl group and the carbonyl oxygen of the ester can coordinate to a metal center.

The synthesis of such ligands often involves further modification of the aromatic ring. The bromine atom can be functionalized, for instance, by introducing a phosphine (B1218219) group via a coupling reaction or by creating a larger Schiff base structure after conversion to an aldehyde. These modifications create multidentate ligands that can form stable complexes with various transition metals, which are the basis for homogeneous or heterogeneous catalysts. ijarsct.co.in The synthesis focuses on creating these stable, well-defined ligand structures before their application in catalysis.

Strategic Intermediate in Total Synthesis Efforts of Natural Products or Designed Molecules

In the total synthesis of complex molecules, such as natural products, having a pre-functionalized aromatic ring is a significant strategic advantage. nih.govrsc.org this compound provides a scaffold where the substitution pattern is already established, avoiding potentially low-yielding or non-selective aromatic substitution steps late in a synthetic sequence. libretexts.orglibretexts.org

The different functional groups can be manipulated in a specific order. For example, the bromine atom allows for a key carbon-carbon bond formation via a Suzuki or Stille coupling. The hydroxyl group can be protected, and the ester can be reduced to an alcohol or converted to another functional group. This controlled, sequential reactivity makes it a powerful intermediate for building complex molecular architectures. rsc.org

Precursor for Advanced Imaging Probes or Fluorescent Tags

Salicylic acid and its derivatives are known to be fluorescent, making them attractive cores for the design of fluorescent probes. nih.govnih.gov this compound can serve as the foundational element for such probes. The inherent fluorescence can be modulated by chemical modifications.

The synthesis of an advanced probe from this precursor involves two key aspects:

Tuning Photophysical Properties: The hydroxyl and ester groups can be modified to alter the absorption and emission wavelengths of the molecule. The electronic environment of the fluorophore is key to its performance.

Bioconjugation: The bromine atom provides a reactive site for attaching the fluorophore to a biomolecule (like a protein or nucleic acid) or a targeting moiety. youtube.comkbdna.comlibretexts.org This can be achieved through cross-coupling reactions that form a stable covalent bond, allowing the probe to be directed to a specific location for imaging cellular processes or detecting specific analytes. rsc.orgrsc.org

Future Research Directions and Challenges in the Chemistry of Methyl 3 Bromo 2 Hydroxy 5 Methylbenzoate

Development of Novel Catalytic and Stereoselective Routes for its Synthesis and Functionalization

The existing synthesis of Methyl 3-bromo-2-hydroxy-5-methylbenzoate typically involves the electrophilic bromination of methyl 2-hydroxy-5-methylbenzoate. nih.gov While effective, this approach often relies on stoichiometric reagents and may offer limited control over regioselectivity in more complex systems. Future research should pivot towards the development of more sophisticated and sustainable synthetic strategies.

A significant challenge lies in the development of catalytic bromination methods. The use of transition-metal catalysts or organocatalysts could offer milder reaction conditions, improved selectivity, and reduced waste generation compared to traditional methods that use elemental bromine. For instance, exploring catalytic systems that can activate a bromide source under benign conditions would be a substantial advancement.

Furthermore, the presence of multiple reactive sites on the aromatic ring invites the exploration of stereoselective functionalization . While the current molecule is achiral, the introduction of chiral centers through catalytic asymmetric reactions is a key area for future investigation. This could involve, for example, the enantioselective functionalization of the aromatic ring or subsequent stereoselective transformations of the existing functional groups. Drawing inspiration from the broader field of phenol (B47542) chemistry, where regioselective bromination has been achieved using specialized reagents and conditions, similar principles could be adapted for this specific substrate. blogspot.com

The development of methods for the stereoselective preparation of related α-bromoacrylates from brominated phosphonates via Horner-Wadsworth-Emmons olefination highlights the potential for creating stereochemically pure products from brominated precursors. nih.gov Applying such concepts to the functionalization of this compound could open avenues to novel chiral molecules with potential applications in materials science and medicinal chemistry.

Table 1: Comparison of Synthetic Approaches for Brominated Aromatic Compounds

| Approach | Reagents | Advantages | Challenges |

|---|---|---|---|

| Traditional Bromination | Br2, FeBr3 | High yielding for simple substrates. | Use of hazardous reagents, potential for over-bromination, limited regioselectivity. |

| Catalytic Bromination | Catalytic metal or organocatalyst, mild bromide source | Milder conditions, higher selectivity, reduced waste. | Catalyst development, cost, and optimization for specific substrates. |

| Stereoselective Functionalization | Chiral catalysts, prochiral substrates | Access to enantiomerically pure compounds. | Catalyst design, control of stereoselectivity, substrate scope. |

Exploration of Under-explored Reaction Pathways and Novel Reactivity Modes

The reactivity of this compound is largely dictated by its three key functional groups: the bromine atom, the hydroxyl group, and the methyl ester. While standard transformations of these groups are predictable, there remains significant scope for uncovering novel and under-explored reaction pathways.

The dual functionality of the salicylic (B10762653) acid moiety allows it to react as either an acid (via the carboxyl group) or an alcohol (via the phenolic hydroxyl group), leading to different esterification products. nih.govnih.gov This dual reactivity could be exploited to a greater extent. For example, selective protection-deprotection strategies could unlock regioselective reactions at either the hydroxyl or the ester group, leading to a wider range of derivatives.

The interplay between the bromo and hydroxyl substituents offers opportunities for intramolecular cyclization reactions to form heterocyclic structures, a common motif in biologically active molecules. Investigating novel catalysts or reaction conditions that promote such cyclizations could lead to the discovery of new molecular scaffolds.

Furthermore, the bromine atom serves as a versatile handle for a variety of cross-coupling reactions , such as Suzuki, Stille, and Sonogashira couplings. While these are established methods, their application to this specific, sterically hindered substrate may present unique challenges and opportunities for methodological innovation. Exploring novel catalyst systems that are efficient for coupling at the hindered ortho position to the hydroxyl group would be a valuable contribution.